

Physical and chemical properties of Benzopinacol

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Compound of Interest

Compound Name: Benzopinacol

Cat. No.: B1666686

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An In-depth Technical Guide to the Physical and Chemical Properties of **Benzopinacol**

Introduction

Benzopinacol, systematically named 1,1,2,2-tetraphenylethane-1,2-diol, is a diol derivative of tetraphenylethane.[1] It is a white to off-white crystalline solid that holds significance in organic chemistry, primarily as a classic example in photochemical reactions and as a precursor in rearrangement reactions.[2][3][4] This compound is widely utilized as an initiator for free radical polymerization, a catalyst for the formation of unsaturated polyesters, and as an intermediate in various organic syntheses.[2][5][6] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis and key reactions, and mechanistic diagrams for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Benzopinacol is a stable, combustible solid, though it is incompatible with strong oxidizing agents.[4][7][8] It should be stored in a cool, dry, and well-ventilated environment, protected from direct light due to its photosensitivity.[4]

General Properties

Property	Value
IUPAC Name	1,1,2,2-tetraphenylethane-1,2-diol[9]
Synonyms	Benzopinacone, Tetraphenylethylene glycol, 1,1,2,2-Tetraphenyl-1,2-ethanediol[3][9]
Molecular Formula	C ₂₆ H ₂₂ O ₂ [2][7][9]
Molecular Weight	366.46 g/mol [2]
CAS Number	464-72-2[2][3][7]
Appearance	White to off-white crystalline powder/solid[2][3][4]

Quantitative Physical Data

Property	Value
Melting Point	171-184 °C[2][5][7][8]
Boiling Point	457.21 °C (estimate)[7][8]
Density	1.0629 g/cm ³ (estimate)[7][8]
Vapor Pressure	4.26 x 10 ⁻¹¹ mmHg at 25 °C[7]
Water Solubility	Insoluble[2][4][7]
Solvent Solubility	Soluble in ethanol, ether, acetone, chloroform, dichloromethane, and hot benzene.[2][4][7][10]

Spectroscopic Data

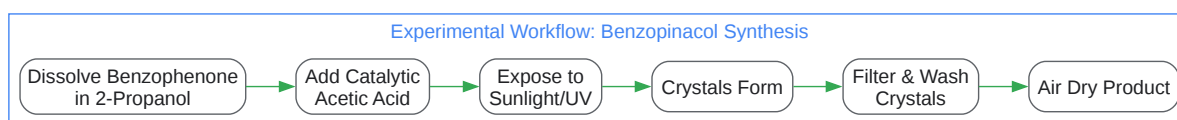
Technique	Key Peaks / Shifts (Solvent: CDCl ₃)
Infrared (IR)	Broad -OH stretch at ~3417-3460 cm ⁻¹ [11]
¹ H NMR	~7.0-7.5 ppm (m, 20H, Ar-H), ~3.0 ppm (s, 2H, -OH)[12][13]
¹³ C NMR	144.17, 128.61, 127.29, 126.93 (Aromatic C), 83.05 (HO-C-C-OH)[12]

Key Chemical Reactions and Mechanisms

Benzopinacol is notable for two primary reactions: its synthesis via photoreduction and its acid-catalyzed rearrangement.

Photochemical Synthesis from Benzophenone

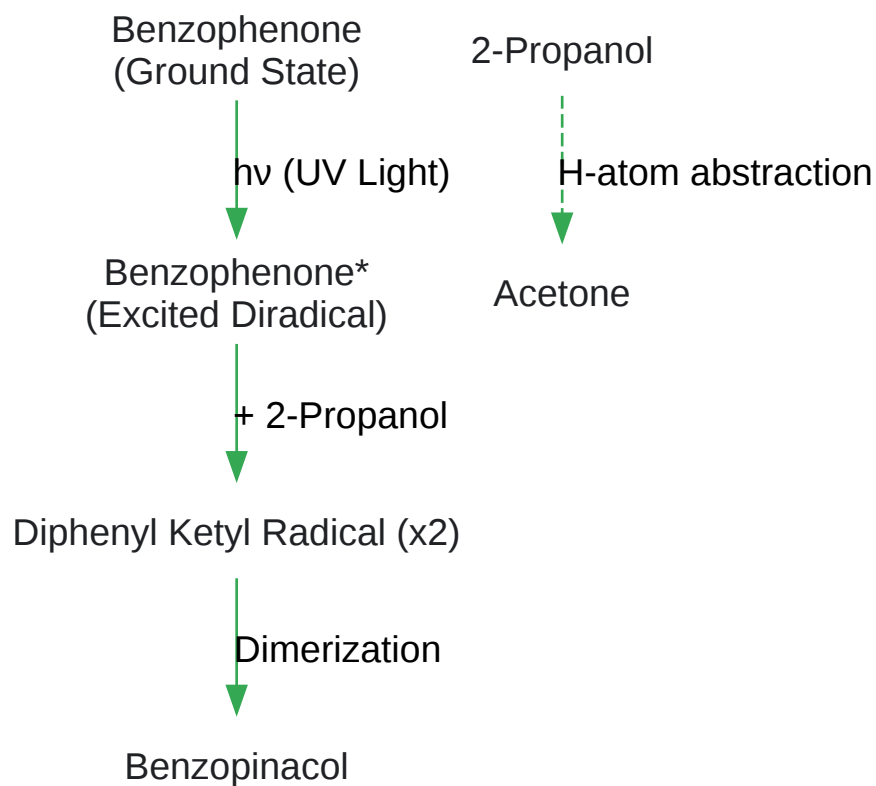
Benzopinacol is classically synthesized by the photochemical reduction of benzophenone.^[4] This reaction is driven by light, typically UV from sunlight, which promotes a benzophenone molecule to an excited diradical state.^{[11][14][15]} This diradical then abstracts a hydrogen atom from a donor solvent, such as 2-propanol, to form a diphenyl ketyl radical. Two of these radicals then dimerize to form the stable **benzopinacol** product.^{[11][14][16]}



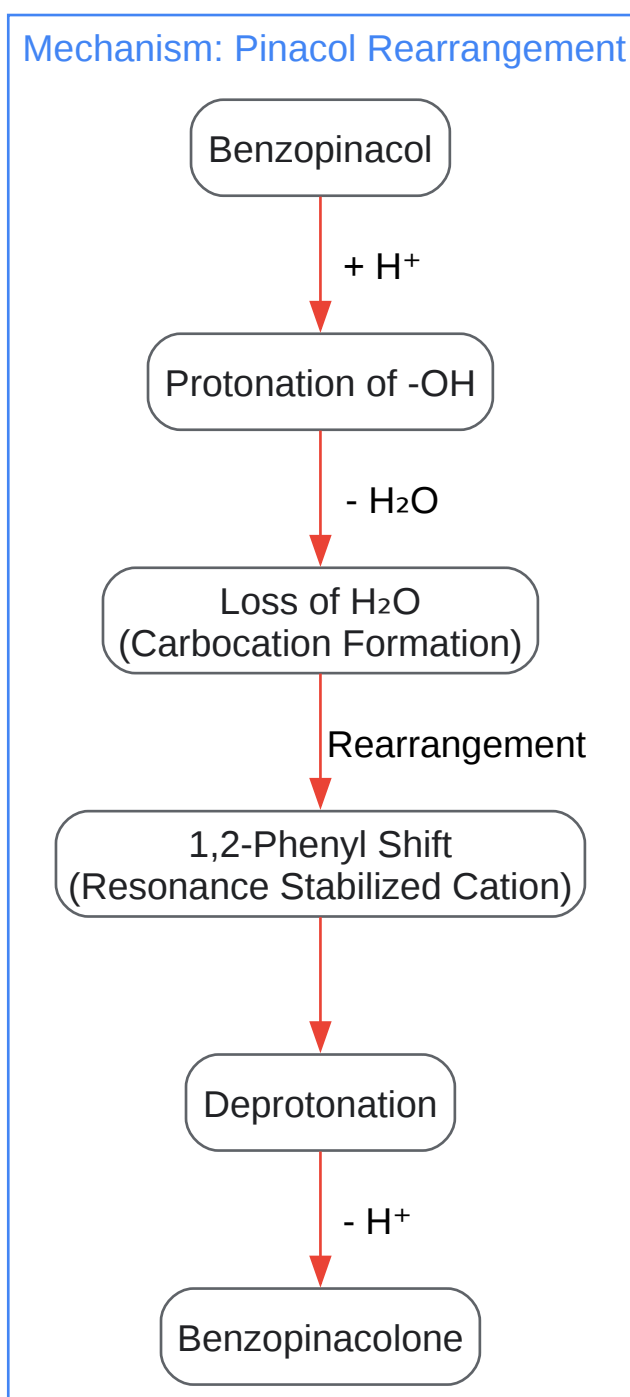
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Caption: Experimental workflow for the photochemical synthesis of **benzopinacol**.

Reaction Mechanism: Photoreduction of Benzophenone



Mechanism: Pinacol Rearrangement



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